3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine
Description
3-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and an amine at position 5. The pyrazole is further linked to a bicyclic 5,6-dihydro-4H-cyclopenta[b]thiophene moiety, which introduces steric bulk and electronic complexity. This compound is part of the pyrazole class, known for applications in pharmaceuticals and agrochemicals . Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis or niche applications .
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-14-11(12)6-8(13-14)10-5-7-3-2-4-9(7)15-10/h5-6H,2-4,12H2,1H3 |
InChI Key |
STWMSUYVLXKAKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(S2)CCC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopenta[b]thiophene derivative with a hydrazine derivative to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Features
- Target Compound: The fused cyclopenta[b]thiophene enhances rigidity and π-conjugation compared to monocyclic thiophenes.
- Analog 2 (Indazole-Thiophene) : The indazole core provides a planar aromatic system, favoring intercalation or stacking interactions in biological targets .
- Analog 3 (Thiadiazole-Cyclopenta[c]pyrazole) : The trifluoromethyl and thiadiazole groups confer high electronegativity and acidity (predicted pKa = 2.57), suggesting utility in acidic microenvironments .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s cyclopenta[b]thiophene likely increases logP compared to Analog 2 (indazole-thiophene). Analog 3’s trifluoromethyl group further elevates lipophilicity, as seen in its higher predicted density (1.74 g/cm³) .
- Solubility : The 5-amine group in the target compound may improve aqueous solubility relative to Analog 1, which has bulky dichlorophenyl and pyridazine substituents.
- Metabolic Stability : The methyl group at pyrazole position 1 in the target compound may reduce oxidative metabolism, a feature absent in Analog 2.
Biological Activity
3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes a pyrazole moiety and a cyclopentathiophene unit. This structural configuration is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2S |
| Molecular Weight | 188.28 g/mol |
| CAS Number | [Not specified in sources] |
| LogP | [Not specified in sources] |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Pyrazole compounds have been shown to inhibit tumor growth by targeting various cellular pathways involved in cancer progression. For instance, one study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that certain pyrazole compounds reduced inflammation markers significantly compared to standard anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound has been documented in various studies. These compounds demonstrated activity against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against bacterial infections .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound, and tested their anticancer properties against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanism of pyrazole derivatives revealed that the compound inhibited NF-kB signaling pathways, which are crucial for the expression of inflammatory cytokines. This inhibition was associated with reduced levels of TNF-α and IL-6 in stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
